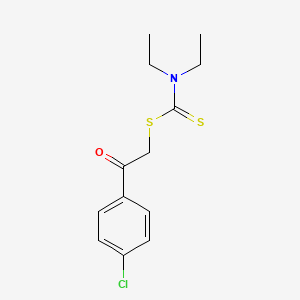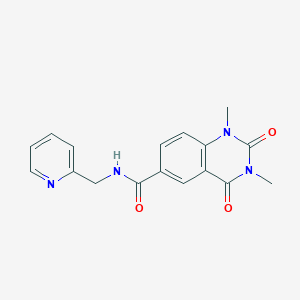
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole, also known as tBTPF-OD, is a synthetic compound that belongs to the family of oxadiazoles. It has gained significant attention in the scientific community due to its potential applications in various fields, including material science, pharmacology, and biochemistry.
作用机制
The mechanism of action of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole varies depending on its application. In pharmacology, it has been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This leads to the disruption of microtubule dynamics, which is essential for cell division and proliferation. In biochemistry, it has been used as a fluorescent probe for the detection of reactive oxygen species by undergoing a photo-induced electron transfer reaction.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on its concentration and the system it is used in. In pharmacology, it has been shown to induce cell cycle arrest and apoptosis in cancer cells. In material science, it has been used as a fluorescent probe for the detection of metal ions, which can have toxic effects on living organisms. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species, which are involved in various physiological processes.
实验室实验的优点和局限性
One of the main advantages of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole is its versatility and ease of synthesis. It can be easily modified to suit a wide range of applications, and its synthesis method is relatively straightforward. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are many potential future directions for the research and development of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole. In pharmacology, it could be further investigated as a potential anti-cancer agent and as a tool for drug discovery. In material science, it could be used for the synthesis of new materials with unique properties. In biochemistry, it could be used to study various biological processes and as a tool for the detection of biomolecules. Overall, this compound has great potential for a wide range of applications, and further research is needed to fully explore its capabilities.
合成方法
The synthesis of 3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole involves the reaction of 4-tert-butylbenzoyl hydrazide and 4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, in a solvent, such as dichloromethane. The reaction mixture is then heated and stirred, and the product is obtained through filtration and purification.
科学研究应用
TBTPF-OD has been extensively studied for its potential applications in material science, pharmacology, and biochemistry. In material science, it has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of organic light-emitting diodes. In pharmacology, it has been investigated as a potential anti-cancer agent due to its ability to inhibit tubulin polymerization. In biochemistry, it has been used as a tool to study protein-protein interactions and as a fluorescent probe for the detection of reactive oxygen species.
属性
IUPAC Name |
3-(4-tert-butylphenyl)-5-(4-fluorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c1-18(2,3)14-8-4-12(5-9-14)16-20-17(22-21-16)13-6-10-15(19)11-7-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCACKNMSDVDKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![2-(3-chloro-4-methylphenyl)-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5168507.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)

![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)

![N-[6-chloro-2-(methylthio)-5-(4-propoxybenzyl)-4-pyrimidinyl]-4-methoxybenzenesulfonamide](/img/structure/B5168540.png)
![methyl 4-{[(2,3-di-2-furyl-6-quinoxalinyl)carbonyl]amino}benzoate](/img/structure/B5168542.png)
![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)


![N-[2-(2-chlorophenyl)ethyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5168569.png)
![2,6-difluoro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5168571.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)
